![molecular formula C6H5F3OS B2609395 [2-(Trifluoromethyl)thiophen-3-yl]methanol CAS No. 1861024-61-4](/img/structure/B2609395.png)

[2-(Trifluoromethyl)thiophen-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

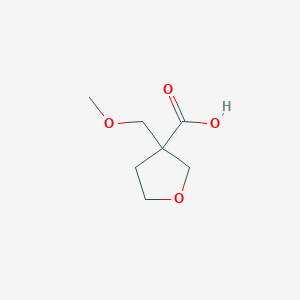

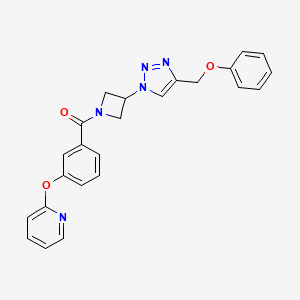

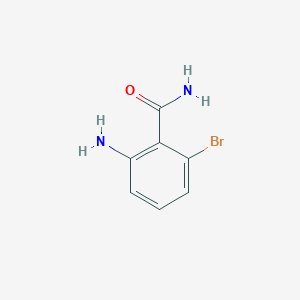

“[2-(Trifluoromethyl)thiophen-3-yl]methanol” is a chemical compound with the molecular formula C6H5F3OS . It has a molecular weight of 182.17 . The compound is in liquid form at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . One approach involves the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Catalysis and Synthesis

The synthesis of complex molecules often requires novel methodologies that utilize specific functional groups. In this context, the role of thiophene derivatives, including those with trifluoromethyl groups, is noteworthy. For instance, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives using furan-2-yl(phenyl)methanol derivatives. This method is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times, underscoring the utility of thiophene derivatives in organic synthesis (B. Reddy et al., 2012).

Material Science and Polymer Chemistry

Thiophene derivatives are pivotal in the development of materials for electronic applications. For example, methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells based on thieno[3,4-b]-thiophene/benzodithiophene. This is achieved through improvements in built-in voltage, series resistance reduction, charge-transport enhancement, and accelerated charge extraction, highlighting the material science applications of thiophene derivatives (Huiqiong Zhou et al., 2013).

Medicinal Chemistry and Drug Development

The structural versatility of thiophene derivatives enables their application in medicinal chemistry. For instance, the synthesis of new isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives has been achieved using a click chemistry approach. These compounds have shown promising anticancer activity in vitro against various human cancer cell lines, demonstrating the potential of thiophene derivatives in the development of novel anticancer agents (Dina I. A. Othman et al., 2019).

Biofuels and Renewable Energy

The application of thiophene derivatives extends to the field of biofuels and renewable energy. For example, the transesterification of vegetable oil with methanol to produce biodiesel is a critical process in the renewable energy sector. The use of catalysts and different alcohols for this process demonstrates the relevance of methanol and related compounds in the production of biofuels (V. Bokade & G. Yadav, 2007).

Advanced Manufacturing Techniques

The engineering of biological systems for the conversion of methanol to specialty chemicals is an emerging area of research. By engineering Escherichia coli to utilize methanol, researchers have demonstrated the feasibility of converting methanol into biomass components and specialty chemicals, showcasing the potential of thiophene derivatives and methanol in biotechnological applications (W. B. Whitaker et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H227, H302, H315, H319, and H335 . These codes correspond to various hazards, such as being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propriétés

IUPAC Name |

[2-(trifluoromethyl)thiophen-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFBKMJBEDTOPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)

![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)